N,N,2,4,6-pentadeuterio-3-fluoroaniline

Description

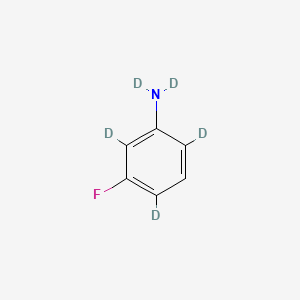

N,N,2,4,6-Pentadeuterio-3-fluoroaniline is a deuterated derivative of 3-fluoroaniline, where five hydrogen atoms are replaced by deuterium (D) at the amine groups (N,N) and aromatic ring positions 2, 4, and 6. Its molecular formula is C₆D₅NHF, with a molecular weight of 128.15 g/mol (inferred from isotopic substitution). The fluorine substituent at position 3 and deuterium labeling make this compound valuable in analytical chemistry, particularly as a stable isotope-labeled internal standard for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies.

Properties

Molecular Formula |

C6H6FN |

|---|---|

Molecular Weight |

116.15 g/mol |

IUPAC Name |

N,N,2,4,6-pentadeuterio-3-fluoroaniline |

InChI |

InChI=1S/C6H6FN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2/i2D,3D,4D/hD2 |

InChI Key |

QZVQQUVWFIZUBQ-TZVKMIMGSA-N |

Isomeric SMILES |

[2H]C1=CC(=C(C(=C1N([2H])[2H])[2H])F)[2H] |

Canonical SMILES |

C1=CC(=CC(=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2,4,6-pentadeuterio-3-fluoroaniline typically involves the deuteration of 3-fluoroaniline. One common method is the hydrogenation of 3-fluoronitrobenzene in the presence of a deuterium source and a catalyst such as platinum on carbon (Pt/C). The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity and yield of the final product are optimized through careful control of reaction parameters and purification steps .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 3 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the amino and deuterium groups.

Electrophilic Substitution

Deuterium at positions 2, 4, and 6 directs electrophiles to the para position relative to the amino group.

Coupling Reactions

The amino group participates in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling.

Redox Reactions

The amino group undergoes oxidation to nitroso or nitro derivatives under controlled conditions.

Complexation and Binding Studies

Deuterated analogs are used in NMR studies to analyze ligand-protein interactions.

Key Isotopic Effects

Scientific Research Applications

N,N,2,4,6-pentadeuterio-3-fluoroaniline has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

Industry: Utilized in the synthesis of deuterated pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N,2,4,6-pentadeuterio-3-fluoroaniline involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

Pathways Involved: It may influence metabolic pathways, signal transduction, and other cellular processes by altering the kinetics of reactions due to the presence of deuterium.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated vs. Non-Deuterated Analogs

Deuteration significantly alters physical and spectral properties. For example:

- 3-Fluoroaniline (non-deuterated) exhibits characteristic NMR signals for aromatic protons and NH₂ groups. In contrast, N,N,2,4,6-pentadeuterio-3-fluoroaniline shows attenuated or absent proton signals at deuterated positions, simplifying spectral interpretation .

- Deuterated analogs like 3-nitroaniline-2,4,5,6-d₄ () are priced significantly higher (e.g., ¥86,900/500mg) than non-deuterated versions (¥3,300/100mg), reflecting the cost of isotopic enrichment and purification .

| Property | This compound | 3-Fluoroaniline | 3-Nitroaniline-2,4,5,6-d₄ |

|---|---|---|---|

| Molecular Weight (g/mol) | 128.15 | 111.12 | 142.14 |

| Deuterium Substitution | N,N,2,4,6 (5D) | None | 2,4,5,6 (4D) |

| Key Applications | Analytical standards, MS/NMR | Organic synthesis | Environmental analysis |

| Cost (per 500mg) | ~¥90,000 (inferred) | N/A | ¥86,900 |

Positional Isomers of Fluoroaniline

highlights how substituent positions influence properties in fluoroaniline isomers. For instance:

- 5-Nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline exhibit distinct dipole moments and hydrogen-bonding capacities due to nitro-fluoro positional isomerism. These differences affect solubility and molecular docking interactions .

Comparison with Other Deuterated Aromatic Amines

- 3-Nitroaniline-2,4,5,6-d₄ () shares similarities as a deuterated aromatic amine but differs in functional groups (nitro vs. fluorine) and deuteration pattern (4D vs. 5D). The additional deuterium on the amine groups in the target compound may reduce NH vibrational modes in IR spectroscopy, aiding in spectral assignments .

- Both compounds serve as analytical standards, but the target’s fluorine substituent could make it preferable in fluorine-specific detection methods (e.g., ¹⁹F NMR) .

Biological Activity

N,N,2,4,6-pentadeuterio-3-fluoroaniline is a deuterated derivative of 3-fluoroaniline, which is known for its applications in medicinal chemistry and material science. This compound's unique isotopic labeling with deuterium may influence its biological activity and metabolic pathways, making it an interesting subject for research.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a fluorine atom at the meta position relative to the amine group. The incorporation of deuterium atoms can alter the compound's physical and chemical properties compared to its non-deuterated counterpart.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes and receptors. Fluorinated compounds are often associated with increased metabolic stability and altered pharmacokinetics. Studies on similar compounds indicate that fluorine substitution can enhance binding affinity to target proteins due to stronger hydrogen bonding and lipophilicity.

Toxicological Profile

The toxicological effects of 3-fluoroaniline derivatives have been documented extensively. For instance:

- Acute Toxicity : Studies indicate that 3-fluoroaniline exhibits moderate toxicity with an LD50 of approximately 436.3 mg/kg in rats .

- Irritation Potential : It causes skin irritation and serious eye damage upon contact .

- Carcinogenicity : Current data suggest that 3-fluoroaniline is not classified as a carcinogen by IARC .

Antimicrobial Activity

Research has shown that fluorinated anilines possess antimicrobial properties. A study focused on the antimicrobial efficacy of various fluorinated anilines demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The introduction of fluorine enhances the lipophilicity of these compounds, improving their ability to penetrate microbial membranes.

Anticancer Properties

Another case study investigated the anticancer potential of fluorinated anilines. In vitro assays revealed that 3-fluoroaniline derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Research Findings

A summary of key research findings related to this compound and its analogs is presented in Table 1.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N,N,2,4,6-pentadeuterio-3-fluoroaniline, and how do deuterium incorporation methods affect yield and purity?

- Methodological Answer : Synthesis typically involves selective deuteration of precursor aniline derivatives. For example, deuterium can be introduced via H/D exchange using D₂O or deuterated solvents under acidic or catalytic conditions. Fluorination at the 3-position may precede deuteration to avoid isotopic scrambling. A critical step is optimizing reaction parameters (temperature, pH, catalyst) to maximize deuteration efficiency while minimizing side reactions. Post-synthesis, purification via column chromatography or recrystallization ensures isotopic purity. Challenges include controlling regioselectivity in deuteration and avoiding proton back-exchange during workup .

Q. Which spectroscopic techniques are most effective for characterizing deuterium and fluorine positions in this compound?

- Methodological Answer :

- ¹H NMR : Identifies non-deuterated protons (if any) and confirms fluorine coupling patterns (e.g., meta-fluorine splitting).

- ²H NMR : Directly detects deuterium incorporation but requires specialized probes due to low sensitivity.

- ¹⁹F NMR : Confirms fluorine presence and electronic environment.

- Mass Spectrometry (MS) : High-resolution MS (e.g., HRMS-ESI) verifies molecular formula and deuteration level via isotopic peak distribution.

- IR Spectroscopy : Detects N-H/D stretching vibrations to confirm deuteration at amine sites. Cross-validation with computational simulations (DFT) resolves ambiguities .

Q. What safety protocols are essential when handling deuterated and fluorinated aniline derivatives?

- Methodological Answer :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the amine group.

- Avoid prolonged skin contact; fluorinated aromatic amines may exhibit toxicity similar to chlorinated analogs (e.g., 3,5-dichloro-2,4-difluoroaniline requires gloves, fume hoods, and waste neutralization protocols).

- Deuterated compounds pose no additional radiological hazards but require containment to prevent isotopic dilution .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) from deuterium substitution influence reaction mechanisms in cross-coupling or fluorination reactions?

- Methodological Answer : Deuteration at N,N,2,4,6 positions introduces significant KIEs (e.g., k_H/k_D ≈ 2–7 for C-D vs. C-H bond cleavage). In Suzuki-Miyaura couplings, deuterated aryl amines may slow transmetallation steps, requiring adjusted catalyst loading (e.g., Pd(OAc)₂ with SPhos ligand). Computational studies (DFT/MD) predict transition-state geometries to optimize deuteration sites for minimal mechanistic interference. Experimental validation via kinetic profiling (e.g., variable-temperature NMR) quantifies KIEs .

Q. How can contradictory data on isotopic stability in deuterated fluorinated aromatics be resolved?

- Methodological Answer : Contradictions often arise from proton-deuterium exchange under acidic/basic conditions or during chromatography. To resolve this:

- Perform stability studies under varying pH, solvent, and temperature.

- Use LC-MS with deuterium-labeled internal standards to track isotopic integrity.

- Compare with non-deuterated analogs to isolate exchange-specific degradation pathways.

- Computational modeling (e.g., molecular dynamics) predicts exchange-prone sites for targeted deuteration .

Q. What role does this compound play in tracing metabolic or environmental degradation pathways?

- Methodological Answer : The compound’s deuterium labels enable tracking via isotope-ratio mass spectrometry (IRMS) or ²H NMR in biological/environmental matrices. For example, in soil degradation studies, deuterium retention rates correlate with microbial deamination activity. Fluorine’s electronegativity alters metabolite polarity, requiring HPLC-MS/MS for separation. Method optimization includes spike-and-recovery experiments to account for matrix effects .

Q. How can computational chemistry guide the design of deuterated fluorinated anilines for specific electronic or steric properties?

- Methodological Answer :

- DFT Calculations : Predict vibrational frequencies (IR), NMR chemical shifts, and charge distribution to assess electronic effects of fluorine/deuterium.

- Molecular Dynamics (MD) : Simulate solvation effects on deuteration stability.

- Docking Studies : Model interactions with enzymes or catalysts (e.g., cytochrome P450 for metabolic studies).

- Benchmark computational results against experimental data (e.g., X-ray crystallography) to refine force fields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.